

An In-depth Technical Guide to (Butane-2-sulfonyl)-acetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Butane-2-sulfonyl)-acetonitrile

Cat. No.: B3335286

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Abstract

(Butane-2-sulfonyl)-acetonitrile is a nitrile compound containing a sulfonyl group, suggesting its potential utility as a reactive intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, including its structure and predicted physicochemical characteristics. Due to the limited availability of direct experimental data for this specific compound, this document also presents general experimental protocols for the synthesis and characterization of analogous alkylsulfonylacetonitriles. Furthermore, it explores the potential reactivity and biological significance of this class of compounds, offering a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

(Butane-2-sulfonyl)-acetonitrile, with the chemical formula $C_6H_{11}NO_2S$, belongs to the class of α -sulfonyl nitriles. This class of compounds is of significant interest in organic synthesis due to the electron-withdrawing nature of both the sulfonyl and nitrile groups, which activates the adjacent methylene protons. This activation facilitates a variety of carbon-carbon bond-forming reactions, making them valuable building blocks for more complex molecules. The sulfonyl moiety can also serve as a leaving group or participate in rearrangements, further expanding their synthetic utility. This guide aims to consolidate the known information on **(Butane-2-sulfonyl)-acetonitrile** and to provide a practical framework for its synthesis and potential applications based on the chemistry of related compounds.

Chemical and Physical Properties

Direct experimental data for the physicochemical properties of **(Butane-2-sulfonyl)-acetonitrile** are not readily available in the current literature. The following table summarizes its basic molecular information and includes predicted values for key properties. These predictions are based on computational models and data from analogous compounds such as 2-(butane-1-sulfonyl)acetonitrile and 2-(ethanesulfonyl)acetonitrile.^{[1][2]}

Table 1: Physicochemical Properties of **(Butane-2-sulfonyl)-acetonitrile**

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₂ S	-
Molecular Weight	161.22 g/mol	[3]
CAS Number	1153970-76-3	-
InChI Key	FGYQFNPEDZZDHE-UHFFFAOYSA-N	[3]
Predicted Boiling Point	Not available	-
Predicted Melting Point	Not available	-
Predicted Solubility	Soluble in polar organic solvents	-
Predicted LogP	0.6	[2]

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **(Butane-2-sulfonyl)-acetonitrile** has not been reported in the literature. However, the expected spectral characteristics can be inferred from the analysis of similar structures.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl and methyl groups of the sec-butyl moiety, as well as a characteristic singlet for the methylene protons adjacent to the sulfonyl and nitrile groups.

- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the sec-butyl group, the methylene carbon, and the nitrile carbon.
- IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the $\text{C}\equiv\text{N}$ stretch of the nitrile group (typically around 2250 cm^{-1}) and the $\text{S}=\text{O}$ stretches of the sulfonyl group (in the regions of $1350\text{-}1300\text{ cm}^{-1}$ and $1160\text{-}1120\text{ cm}^{-1}$).
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups. Predicted collision cross-section data for the analogous 2-(butane-1-sulfonyl)acetonitrile suggests that various adducts could be observed.[\[2\]](#)

Experimental Protocols

While a specific protocol for the synthesis of **(Butane-2-sulfonyl)-acetonitrile** is not available, a general and robust method for the preparation of alkyl sulfones involves the reaction of an appropriate alkyl halide with a sulfite salt, followed by reaction with a cyanide source.

Synthesis of (Butane-2-sulfonyl)-acetonitrile

This proposed two-step synthesis is based on well-established methodologies for the formation of sulfones and the introduction of a nitrile group.[\[4\]](#)[\[5\]](#)

Step 1: Synthesis of Sodium Butane-2-sulfinate from 2-Bromobutane

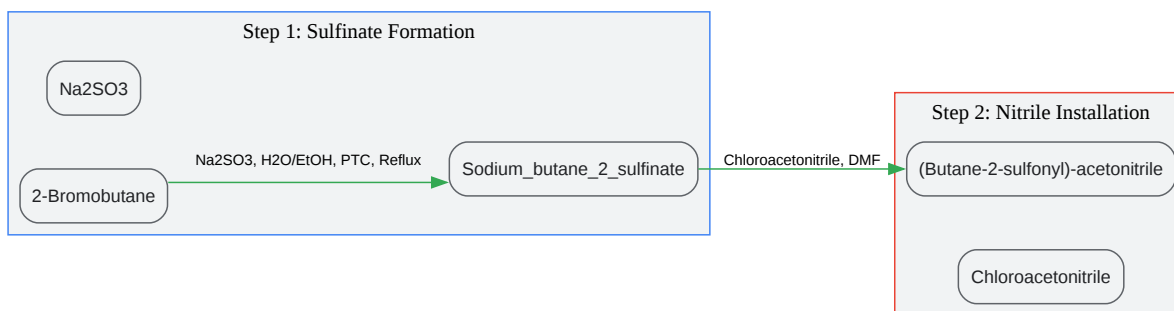
- Materials: 2-Bromobutane, sodium sulfite (Na_2SO_3), water, ethanol, phase-transfer catalyst (e.g., tetrabutylammonium bromide).
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite in a mixture of water and ethanol.
 - Add 2-bromobutane and a catalytic amount of tetrabutylammonium bromide to the flask.
 - Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

- After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted 2-bromobutane.
- The aqueous solution containing sodium butane-2-sulfinate can be used directly in the next step or the product can be isolated by evaporation of the water.

Step 2: Synthesis of **(Butane-2-sulfonyl)-acetonitrile** from Sodium Butane-2-sulfinate

- Materials: Sodium butane-2-sulfinate, chloroacetonitrile, a polar aprotic solvent (e.g., DMF or DMSO).
- Procedure:
 - Dissolve the sodium butane-2-sulfinate in a suitable polar aprotic solvent in a round-bottom flask.
 - Add chloroacetonitrile dropwise to the solution at room temperature.
 - Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
 - Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain pure **(butane-2-sulfonyl)-acetonitrile**.

Diagram 1: Proposed Synthetic Pathway for **(Butane-2-sulfonyl)-acetonitrile**



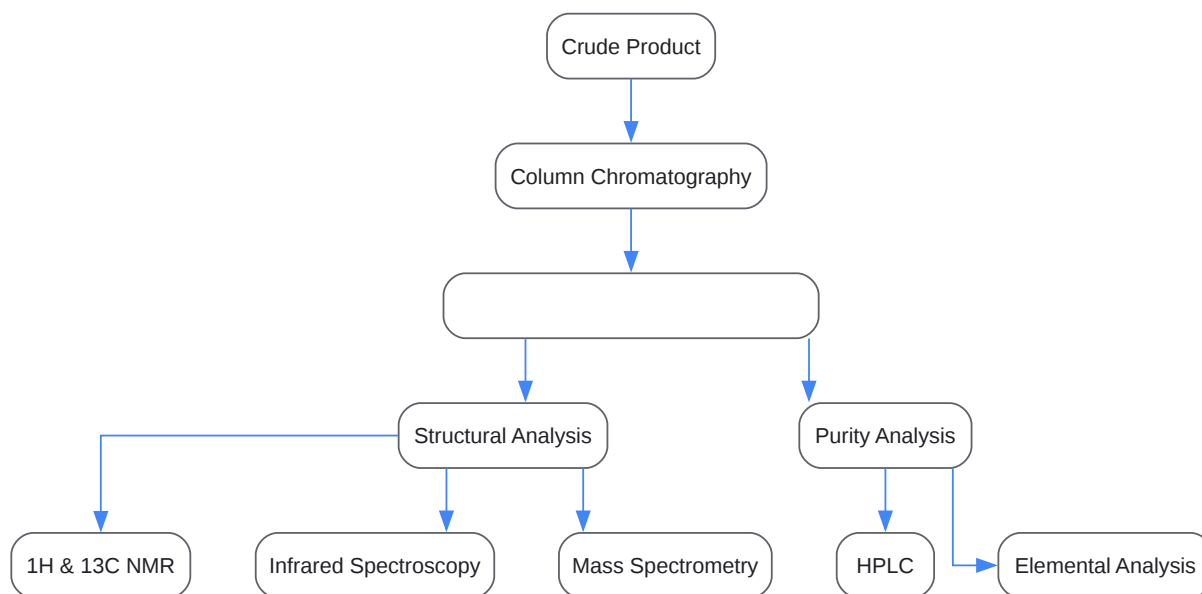
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Caption: Proposed two-step synthesis of **(Butane-2-sulfonyl)-acetonitrile**.

Characterization Workflow

A general workflow for the characterization of the synthesized **(Butane-2-sulfonyl)-acetonitrile** is outlined below.

Diagram 2: Characterization Workflow



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Caption: General workflow for the purification and characterization of the target compound.

Reactivity and Potential Applications

The presence of both a sulfonyl and a nitrile group on the same carbon atom makes **(butane-2-sulfonyl)-acetonitrile** a versatile synthetic intermediate.

- **Acidity of α -Protons:** The methylene protons are acidic and can be readily deprotonated by a suitable base to form a stabilized carbanion. This carbanion can then participate in various nucleophilic reactions.
- **Julia-Kocienski Olefination:** Sulfonylacetonitriles can potentially be used in variations of the Julia-Kocienski olefination reaction to form α,β -unsaturated nitriles, which are valuable precursors for many functional groups.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Nucleophilic Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions under certain conditions.

Biological Activity

While there is no specific information on the biological activity of **(butane-2-sulfonyl)-acetonitrile**, the sulfone functional group is present in a number of biologically active compounds.^[10] For instance, certain sulfone-containing molecules exhibit antibacterial, antifungal, and anti-inflammatory properties.^[10] The nitrile group is also a common feature in many pharmaceuticals. Therefore, **(butane-2-sulfonyl)-acetonitrile** could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore the biological profile of this compound.

Conclusion

(Butane-2-sulfonyl)-acetonitrile is a chemical entity with significant potential as a building block in organic synthesis. Although specific experimental data for this compound is currently scarce, this guide provides a solid foundation based on its chemical structure and the known chemistry of related α -sulfonyl nitriles. The proposed synthetic and characterization protocols offer a practical starting point for researchers interested in exploring the chemistry and potential applications of this and similar molecules. Further investigation into its physicochemical properties, reactivity, and biological activity is warranted to fully elucidate its potential in drug discovery and materials science.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (Butane-2-sulfonyl)-acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3335286#butane-2-sulfonyl-acetonitrile-chemical-properties]

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